5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
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Overview
Description
5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a heterocyclic compound that features a pyrazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a bromine atom and a carboxamide group in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using reagents like dimethylamine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the pyrazolopyridine ring.
Amidation and Esterification: The carboxamide group can be further functionalized through reactions with amines and alcohols, respectively.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under mild conditions.
Dimethylamine: Utilized in the formation of the carboxamide group.
Catalysts: Various catalysts, such as palladium or copper, can be employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, oxidized or reduced derivatives, and various amide or ester derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening purposes .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology .
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, influencing biological pathways and eliciting desired effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the carboxamide group, which may reduce its reactivity and biological activity.
N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
Uniqueness
5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is unique due to the combination of the bromine atom and carboxamide group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-14(2)9(15)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLPHBGHRXDMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C2C=C(C=NC2=NN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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